molecular formula C4H8FNO2 B14187345 3-Fluoro-N-methyl-D-alanine CAS No. 918409-21-9

3-Fluoro-N-methyl-D-alanine

Cat. No.: B14187345
CAS No.: 918409-21-9
M. Wt: 121.11 g/mol
InChI Key: XEYZCKCYJIEQQO-GSVOUGTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methyl-D-alanine can be achieved through various methods. One common approach involves the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another method includes the use of chemical catalysis, where fluorine-containing compounds are synthesized through selective fluorination reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced catalytic processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-methyl-D-alanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .

Scientific Research Applications

3-Fluoro-N-methyl-D-alanine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methyl-D-alanine involves its interaction with specific molecular targets, such as enzymes. The fluorine atom in the compound can alter the enzyme’s activity by changing the electronic environment of the active site. This can lead to inhibition or modification of the enzyme’s function, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-N-methyl-D-alanine is unique due to its specific structural features, such as the presence of a methyl group and a fluorine atom. These features confer unique properties, such as increased stability and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

918409-21-9

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

(2S)-3-fluoro-2-(methylamino)propanoic acid

InChI

InChI=1S/C4H8FNO2/c1-6-3(2-5)4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m1/s1

InChI Key

XEYZCKCYJIEQQO-GSVOUGTGSA-N

Isomeric SMILES

CN[C@H](CF)C(=O)O

Canonical SMILES

CNC(CF)C(=O)O

Origin of Product

United States

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